3-(4-Methoxyphenoxy)propane-1-sulfonyl fluoride
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Overview
Description
3-(4-Methoxyphenoxy)propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₁₂H₁₄O₃S. It is characterized by a sulfonyl fluoride group attached to a propane chain, which is further connected to a 4-methoxyphenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyphenol and propane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, maintaining strict control over temperature and pressure to ensure product consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Sulfonic Acids: Resulting from reduction reactions.
Substitution Products: Various derivatives formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Methoxyphenoxy)propane-1-sulfonyl fluoride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfones.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
Protein Interaction: It interacts with proteins, altering their structure and function.
Pathways Involved: The compound may affect various biochemical pathways, including those related to metabolism and signal transduction.
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)propane-1-sulfonyl fluoride is compared with similar compounds such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound differs in its functional group, having an aldehyde instead of a sulfonyl fluoride.
4-Methoxyphenol: A simpler compound lacking the propane and sulfonyl fluoride groups.
Propane-1-sulfonyl chloride: A related compound without the methoxyphenyl group.
Uniqueness: The presence of both the sulfonyl fluoride group and the methoxyphenyl group gives this compound unique chemical properties and reactivity compared to its analogs.
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Properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBEFATHIYKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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